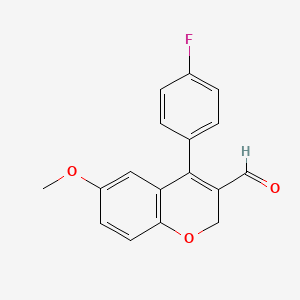![molecular formula C14H23BN2O4S B8070785 Dimethyl({[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfamoyl})amine](/img/structure/B8070785.png)
Dimethyl({[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfamoyl})amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl({[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfamoyl})amine is a complex organic compound featuring a boron-containing dioxaborolane ring, a phenyl group, and a sulfamoyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl({[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfamoyl})amine typically involves the following steps:
Formation of the dioxaborolane ring: This is achieved by reacting pinacol with boronic acid derivatives under anhydrous conditions.
Attachment of the phenyl group: The phenyl group is introduced through a Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and base in an inert atmosphere.
Introduction of the sulfamoyl group: The sulfamoyl group is added via a nucleophilic substitution reaction, where a suitable sulfamoyl chloride reacts with the phenylboronic ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of reaction conditions: Ensuring high yield and purity by controlling temperature, pressure, and reaction time.
Use of continuous flow reactors: To enhance reaction efficiency and scalability.
Purification techniques: Such as crystallization, distillation, and chromatography to obtain the final product with high purity.
化学反应分析
Types of Reactions: Dimethyl({[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfamoyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sulfamoyl chloride in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of corresponding sulfonic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenyl derivatives.
科学研究应用
Dimethyl({[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfamoyl})amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a biological probe due to its boron-containing structure.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors and anticancer agents.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of complex organic molecules.
作用机制
The mechanism of action of Dimethyl({[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfamoyl})amine involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, potentially inhibiting their activity.
Pathways Involved: The boron atom in the dioxaborolane ring can form reversible covalent bonds with hydroxyl or amino groups in biological molecules, affecting their function.
相似化合物的比较
- Phenylboronic acid pinacol ester
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Comparison:
- Uniqueness: Dimethyl({[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfamoyl})amine is unique due to the presence of both a sulfamoyl group and a dioxaborolane ring, which imparts distinct chemical reactivity and potential biological activity.
- Structural Differences: While similar compounds may contain the dioxaborolane ring, the addition of the sulfamoyl group in this compound provides additional sites for chemical modification and interaction with biological targets.
属性
IUPAC Name |
2-[3-(dimethylsulfamoylamino)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN2O4S/c1-13(2)14(3,4)21-15(20-13)11-8-7-9-12(10-11)16-22(18,19)17(5)6/h7-10,16H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSUHCHNMIUEFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NS(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
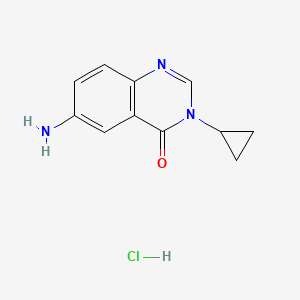
![Benzenamine, 5-methyl-4-nitro-2-[2-(trimethylsilyl)ethynyl]-](/img/structure/B8070708.png)
![[(1R,2S)-1-carboxy-1-hydroxypropan-2-yl]azanium;chloride](/img/structure/B8070721.png)
![sodium;2-[hexadecanoyl(methyl)amino]acetate](/img/structure/B8070726.png)
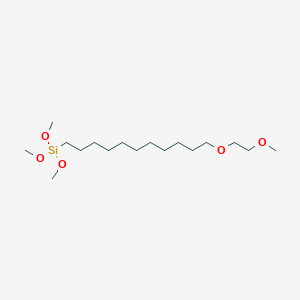
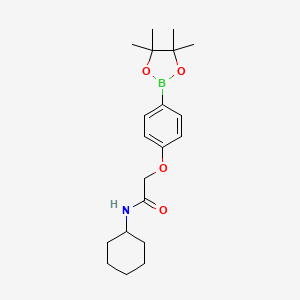
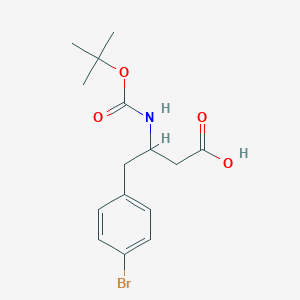

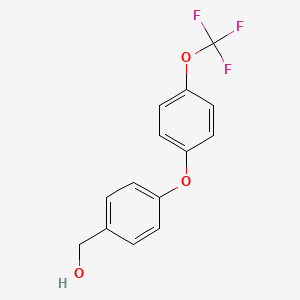
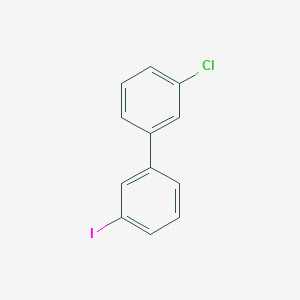
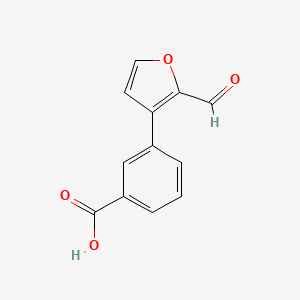
![N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide](/img/structure/B8070783.png)
![Dimethyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfamoyl})amine](/img/structure/B8070791.png)
